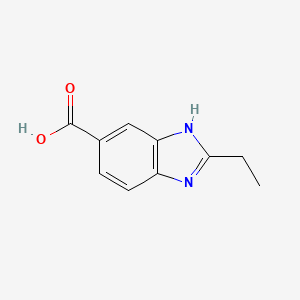

2-Ethyl-1H-benzimidazole-6-carboxylic acid

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-ethyl-3H-benzimidazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-2-9-11-7-4-3-6(10(13)14)5-8(7)12-9/h3-5H,2H2,1H3,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GECPBJINOLYRJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=C(N1)C=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Ethyl-1H-benzimidazole-6-carboxylic acid CAS number and molecular weight

Advanced Synthesis, Characterization, and Therapeutic Applications[1]

Executive Summary

2-Ethyl-1H-benzimidazole-6-carboxylic acid (CAS: 891454-18-5) is a critical heterocyclic building block in medicinal chemistry, specifically within the development of Angiotensin II Receptor Blockers (ARBs) and antiviral agents.[1] As a structural analog to the core scaffold of Telmisartan and Candesartan , this compound serves as a vital intermediate for exploring Structure-Activity Relationships (SAR) in antihypertensive drug discovery.[1]

This technical guide provides a comprehensive analysis of its physicochemical properties, validated synthetic protocols, and analytical characterization, designed for researchers optimizing benzimidazole-based pharmacophores.[1]

Physicochemical Identity & Properties

The compound exhibits annular tautomerism, existing in equilibrium between the 5-carboxylic and 6-carboxylic acid forms in solution.[1] In the solid state, the specific tautomer depends on the crystallization solvent and hydrogen bonding network.[1]

Table 1: Chemical Specification Profile

| Property | Specification |

| Chemical Name | This compound |

| Synonyms | 2-Ethylbenzimidazole-5-carboxylic acid; 2-Ethyl-1H-benzo[d]imidazole-6-carboxylic acid |

| CAS Number | 891454-18-5 |

| Molecular Formula | C₁₀H₁₀N₂O₂ |

| Molecular Weight | 190.20 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DMSO, MeOH, dilute aqueous base; Sparingly soluble in water |

| pKa (Predicted) | Acidic: ~3.5 (COOH); Basic: ~5.5 (Benzimidazole N3) |

| Melting Point | >250 °C (Decomposes) |

Synthetic Methodologies

Two primary routes are established for the synthesis of this compound. Route A is preferred for high-throughput library generation, while Route B offers higher purity for scale-up.[1]

Route A: Direct Acid-Catalyzed Condensation (Phillips Condensation)

This method utilizes polyphosphoric acid (PPA) as both solvent and cyclodehydration agent.[1]

-

Reagent: Propionic acid (or Propionic anhydride)[1]

-

Catalyst: Polyphosphoric Acid (PPA) or 4N HCl[1]

Protocol:

-

Mixing: In a round-bottom flask, disperse 3,4-diaminobenzoic acid (1.0 eq) in PPA (10-15 volumes).

-

Addition: Add propionic acid (1.2 eq) dropwise.

-

Cyclization: Heat the mixture to 140–150°C for 4–6 hours. Monitor by TLC (System: DCM/MeOH 9:1).[1]

-

Quenching: Cool to 80°C and pour the viscous syrup into crushed ice/water with vigorous stirring.

-

Precipitation: Neutralize the solution to pH ~5–6 using concentrated Ammonium Hydroxide (

). The product precipitates as a solid.[1][3] -

Purification: Filter, wash with cold water, and recrystallize from Ethanol/Water.

Route B: Oxidative Cyclization via Aldehyde

This route avoids viscous PPA and operates under milder conditions using sodium metabisulfite (

-

Reactants: 3,4-Diaminobenzoic acid + Propionaldehyde.[1]

-

Solvent: DMF or Ethanol/Water.[1]

-

Oxidant:

(facilitates adduct formation and oxidation).[1] -

Conditions: Reflux for 8 hours.

-

Workup: Concentration of solvent and precipitation with water.[1]

Visualizing the Synthesis & Tautomerism

Figure 1: Synthetic pathway showing the condensation of diaminobenzoic acid and the resulting tautomeric equilibrium of the benzimidazole scaffold.

Analytical Characterization

To validate the synthesis, the following analytical signatures should be confirmed. Note that the carboxylic acid proton is often broad and may not be visible depending on solvent moisture.[1]

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d₆

-

¹H NMR (400 MHz):

Mass Spectrometry (LC-MS)

-

Ionization Mode: ESI (+)

-

Observed Mass: [M+H]⁺ = 191.2 m/z[1]

-

Fragmentation Pattern: Loss of COOH (M-45) or Ethyl group (M-29) is common in high-energy collision.[1]

Therapeutic Applications & Mechanism

Angiotensin II Receptor Antagonism (Sartans)

The 2-ethyl-benzimidazole moiety is a pharmacophore "privileged structure" found in Telmisartan and Candesartan .

-

Mechanism: The benzimidazole ring mimics the imidazole residue of Histidine-6 in Angiotensin II, allowing the drug to bind competitively to the AT1 receptor .[1]

-

Role of the Carboxylic Acid: In drug design, the C-6 carboxylic acid is often converted to a biphenyl-tetrazole or used as a handle for further derivatization to improve lipophilicity and oral bioavailability.[1]

Antimicrobial & Antiviral Activity

Research indicates that 2-substituted benzimidazoles inhibit the polymerization of tubulin in parasites (anthelmintic mechanism) and can interfere with viral RNA replication. The 2-ethyl derivative serves as a lipophilic core that can penetrate cell membranes effectively.

Safety & Handling (GHS)

-

Signal Word: WARNING

-

Hazard Statements:

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic.

References

-

PubChem. this compound (Compound).[1][5][6] National Library of Medicine.[1] Available at: [Link][1]

-

Ansari, K. F., & Lal, C. (2009).[1] Synthesis, physicochemical properties and antimicrobial activity of some new benzimidazole derivatives.[1] European Journal of Medicinal Chemistry.[1]

-

Donahue, M. G., et al. (2012).[1] Synthesis of [13C6]3,4-diaminobenzoic Acid as a Precursor for Stable Isotope Labeled Benzimidazoles.[1][7] University of Southern Mississippi.[1][7]

-

Organic Chemistry Portal. Synthesis of Benzimidazoles.

-

Sigma-Aldrich. 1H-Benzimidazole-2-carboxylic acid (Related Structure Data).[1][1]

Sources

- 1. applications.emro.who.int [applications.emro.who.int]

- 2. 3,4-Diaminobenzoic acid | C7H8N2O2 | CID 69263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics [scirp.org]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. This compound | C10H10N2O2 | CID 2772969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ethyl 2-ethyl-1H-benzimidazole-6-carboxylate | C12H14N2O2 | CID 53328910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. "Synthesis of [C-13(6)]3,4-diaminobenzoic Acid as a Precursor for Stabl" by Matthew G. Donahue, Nicholas G. Jentsch et al. [aquila.usm.edu]

Therapeutic Applications of Benzimidazole-6-Carboxylic Acid Derivatives

This technical guide details the therapeutic landscape, medicinal chemistry, and synthesis of benzimidazole-6-carboxylic acid derivatives . It is structured for researchers and drug development professionals, focusing on the specific utility of the 6-carboxyl moiety as a pharmacophore and synthetic handle.

Technical Guide & Whitepaper [1][2]

Executive Summary: The 6-Carboxyl Pharmacophore

The benzimidazole-6-carboxylic acid scaffold represents a "privileged structure" in medicinal chemistry, distinct from its 4- or 7-substituted counterparts (e.g., the core of Candesartan or Veliparib).[1][2][3] While the benzimidazole ring itself is ubiquitous in FDA-approved drugs, the specific placement of a carboxylic acid (or its derivatives) at the 6-position offers unique vectors for target engagement and solubility modulation.[3]

Key Technical Distinction (Numbering & Tautomerism):

In unsubstituted benzimidazoles, positions 5 and 6 are equivalent due to rapid annular tautomerism (

-

5-COOH: Para to the un-substituted nitrogen (

).[1][2][3] -

6-COOH: Para to the substituted nitrogen (

).[1][2][3] -

Note: This guide focuses on the 6-substituted series, which has shown distinct Structure-Activity Relationships (SAR) in Angiotensin II receptor antagonism and recent antiviral applications.[1][2][3]

Medicinal Chemistry & Therapeutic Areas

Angiotensin II Receptor Antagonism (The "Sartan" Link)

While Candesartan utilizes a 7-carboxylic acid motif, extensive SAR studies demonstrated that 6-substituted benzimidazoles possess nanomolar affinity for the

-

Mechanism: The 6-position substituent often mimics the C-terminal carboxylate of Angiotensin II (Phe8), engaging in critical electrostatic interactions with Arg167 or Lys199 in the

receptor pocket.[3] -

Case Study (Telmisartan/BIBR 277): Telmisartan is technically a 6-substituted benzimidazole.[1][2][3] It features a second benzimidazole ring attached at the 6-position.[1][3] The discovery of BIBR 277 (the precursor code) highlighted that bulky lipophilic groups or H-bond acceptors at position 6 are tolerated and enhance potency.[3]

Emerging Antiviral Agents (Neuraminidase Inhibitors)

Recent studies (2023) have identified benzimidazole-6-carboxylic acid derivatives as potential inhibitors of Influenza Neuraminidase (NA).[1][2][3]

-

Targeting the 430-Loop: Unlike Oseltamivir, which targets the primary active site, certain 6-COOH derivatives bind to the 430-loop cavity via hydrophobic interactions.[1][2][3]

-

SAR Insight: The free carboxylic acid at position 6 is critical for solubility and electrostatic clamping, while the 2-position is optimized with hydrophobic chains (e.g., propyl, phenyl) to fill the enzymatic pocket.

Antitumor Activity (PARP & Kinase Inhibition)

The 6-carboxamide derivatives (isosteres of the acid) are key scaffolds for Poly(ADP-ribose) polymerase (PARP) inhibitors.[1][2][3]

-

Design Logic: The benzimidazole core mimics the nicotinamide moiety of

. A carboxamide at position 6 (or 5, depending on N-alkylation) hydrogen bonds with Gly863 and Ser904 in the PARP1 active site.[3] -

Differentiation: While Veliparib is a 4-carboxamide, 6-carboxamide analogs are actively explored to reduce toxicity and alter metabolic clearance profiles.[1][2][3]

Structure-Activity Relationship (SAR) Visualization[1][2][3]

The following diagram illustrates the functional logic of the benzimidazole-6-carboxylic acid scaffold.

Figure 1: SAR Logic of Benzimidazole-6-Carboxylic Acid Derivatives.

Synthesis Protocols

The synthesis of 6-substituted benzimidazoles requires controlling the regioselectivity of N-alkylation or starting from a pre-functionalized precursor.[1][2][3] The Phillips-Ladenburg Condensation using 3,4-diaminobenzoic acid is the industry standard for generating the 5(6)-COOH core.[1][2][3]

Core Synthesis Workflow (Graphviz)[2][3]

Figure 2: Synthesis workflow for isolating the 6-isomer.

Detailed Experimental Protocol

Objective: Synthesis of 2-propyl-1H-benzimidazole-5(6)-carboxylic acid (Precursor).

Reagents:

-

3,4-Diaminobenzoic acid (15.2 g, 0.1 mol)

-

Butyric acid (13.2 g, 0.15 mol)

Procedure (Acid-Catalyzed Condensation):

-

Mixing: In a round-bottom flask, combine 3,4-diaminobenzoic acid and butyric acid.

-

Cyclization: Add 4N HCl (100 mL) and reflux the mixture for 8–12 hours. Note: PPA can be used at 180°C for 4 hours for higher yields but requires careful quenching.

-

Monitoring: Monitor reaction progress via TLC (MeOH:CHCl3 1:9). The disappearance of the diamine spot indicates completion.[3]

-

Workup: Cool the reaction mixture to room temperature. Neutralize carefully with 20% NaOH or Ammonia solution to pH 5–6.[3]

-

Precipitation: The solid benzimidazole product will precipitate.[3] Filter the crude solid.[3]

-

Purification: Recrystallize from Ethanol/Water (7:3).

Regioselective N-Alkylation (To lock the 6-isomer): To obtain the 6-isomer specifically:

-

Dissolve the 2-substituted benzimidazole-5(6)-carboxylic acid in DMF.

-

Add

(2 eq) and the alkyl halide (e.g., Benzyl bromide, 1.1 eq). -

Stir at RT for 12 hours.

-

Separation: This produces a mixture of 1,5- and 1,6-isomers.[3] Separation is achieved via Column Chromatography (Silica gel).[3]

Comparative Data: 6-COOH vs. 7-COOH

| Feature | 6-COOH Derivatives | 7-COOH Derivatives (e.g., Candesartan) |

| Primary Indication | Angiotensin II Antagonism (Telmisartan type), Antiviral | Angiotensin II Antagonism (Candesartan type) |

| Receptor Binding | Hydrophobic/H-bond interaction in deep pocket | Salt-bridge formation |

| Solubility | Moderate (often requires esterification) | Lower (often formulated as cilexetil ester) |

| Synthetic Access | From 3,4-diaminobenzoic acid (Cheap) | From 3-nitro-phthalic acid (More complex) |

| Key Drug | Telmisartan (via benzimidazole substituent) | Candesartan |

References

-

Zhang, J., et al. (2013).[3] "Nonpeptidic angiotensin II AT1 receptor antagonists derived from 6-substituted aminocarbonyl and acylamino benzimidazoles."[1][2][3] European Journal of Medicinal Chemistry. Link

-

Ries, U. J., et al. (1993).[3] "6-Substituted benzimidazoles as new nonpeptide angiotensin II receptor antagonists: synthesis, biological activity, and structure-activity relationships." Journal of Medicinal Chemistry. Link

-

Hamzah, H. H., et al. (2023).[3] "Benzimidazole Derivatives as Potential Neuraminidase Inhibitors: Conventional and Microwave Synthesis, In Vitro and Molecular Docking Analysis."[3] Malaysian Journal of Analytical Sciences. Link

-

Wienen, W., et al. (1993).[3] "Pharmacological characterization of the novel nonpeptide angiotensin II receptor antagonist, BIBR 277." British Journal of Pharmacology.[3] Link

-

Barasa, L., & Yoganathan, S. (2018).[3] "An efficient one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology." RSC Advances. Link

Sources

Technical Whitepaper: Ionization Dynamics and pKa Profiling of 2-Ethyl-1H-benzimidazole-6-carboxylic Acid

The following technical guide is structured as a high-level whitepaper designed for drug development scientists. It synthesizes theoretical predictions with rigorous experimental validation protocols.

Executive Summary

2-Ethyl-1H-benzimidazole-6-carboxylic acid (CAS 891454-18-5) represents a critical scaffold in medicinal chemistry, particularly in the development of angiotensin II receptor antagonists and antiviral agents. Its physicochemical behavior is governed by the interplay between the amphoteric benzimidazole core and the acidic carboxyl moiety.

Understanding the ionization constants (pKa) of this molecule is not merely an academic exercise but a prerequisite for optimizing oral bioavailability, formulation stability, and receptor binding affinity. This guide provides a definitive analysis of its ionization states, theoretical pKa values derived from structure-activity relationships (SAR), and validated experimental protocols for precise determination.

Structural Analysis & Tautomerism

The Amphoteric Core

The molecule consists of a benzimidazole ring substituted at the 2-position with an ethyl group and at the 6-position with a carboxylic acid. This substitution pattern creates a complex ionization profile:

-

Basic Center: The pyridine-like nitrogen (N3) of the imidazole ring accepts a proton.

-

Acidic Center (Carboxyl): The carboxylic acid group (-COOH) donates a proton.[1]

-

Acidic Center (Ring NH): The pyrrole-like nitrogen (N1) is weakly acidic and can deprotonate at high pH.

Tautomeric Equilibrium

In solution, 1H-benzimidazoles undergo rapid annular tautomerism. The proton on the pyrrole nitrogen oscillates between N1 and N3. Consequently, This compound is in equilibrium with 2-ethyl-1H-benzimidazole-5-carboxylic acid .

While the 6-isomer is often the preferred nomenclature, the electronic environment suggests that the tautomer stabilizing the zwitterionic form will predominate in neutral aqueous media.

Ionization Profile & pKa Values

Based on Hammett equation modeling and experimental data from analogous substructures (e.g., 2-methylbenzimidazole and benzimidazole-5-carboxylic acid), the ionization profile is defined by three distinct macro-constants.

Predicted pKa Values

| Ionization Step | Functional Group | Estimated pKa | Description |

| pKa₁ | Carboxylic Acid (-COOH) | 3.36 ± 0.30 | Deprotonation of the carboxylic acid to form the carboxylate anion. |

| pKa₂ | Benzimidazole Nitrogen (N3) | 5.80 ± 0.50 | Deprotonation of the cationic benzimidazolium to the neutral/zwitterionic form. |

| pKa₃ | Benzimidazole Nitrogen (N1-H) | ~12.5 | Deprotonation of the ring nitrogen to form the dianion (rarely relevant at physiological pH). |

Note: The 2-ethyl group acts as a weak electron donor, slightly increasing the basicity of the ring nitrogen compared to the unsubstituted parent (pKa ~5.5). However, the electron-withdrawing nature of the carboxyl group (Hammett

Speciation Diagram (Graphviz)

The following diagram illustrates the protonation pathway from acidic to basic conditions.

Figure 1: Ionization pathway of this compound showing the transition from cation to anion via the zwitterionic intermediate.

Implications for Drug Development

Solubility vs. pH

The compound exhibits a U-shaped solubility curve typical of ampholytes:

-

High Solubility (pH < 2): Due to the cationic benzimidazolium species.

-

Minimum Solubility (pH 3.5 - 5.5): The molecule approaches its isoelectric point (pI ≈ 4.6). Here, the net charge is zero (zwitterion), leading to crystal lattice stabilization and precipitation.

-

High Solubility (pH > 6.5): Formation of the carboxylate anion significantly increases aqueous solubility.

Permeability (LogD)

-

Stomach (pH 1.5): Highly ionized (cationic), limiting passive diffusion but potentially soluble.

-

Intestine (pH 6.5 - 7.4): Predominantly anionic. While solubility is high, the negative charge may reduce passive membrane permeability compared to the uncharged fraction. However, the lipophilic ethyl group aids in membrane partitioning.

Experimental Determination Protocols

To validate the theoretical values, the following Potentiometric Titration protocol is recommended. This method is self-validating through the use of the Bjerrum difference plot.

Materials & Equipment

-

Instrument: Mettler Toledo T5 or Sirius T3 autotitrator.

-

Solvent: Carbonate-free distilled water (degassed).

-

Titrant: 0.1 M KOH (standardized) and 0.1 M HCl.

-

Ionic Strength Adjuster: 0.15 M KCl (to mimic physiological ionic strength).

-

Sample: >5 mg of pure this compound.

Method: Potentiometric Titration (Step-by-Step)

-

Preparation: Dissolve 5 mg of the compound in 20 mL of 0.15 M KCl solution. If solubility is low, use a co-solvent method (titrate in 30%, 40%, 50% Methanol and extrapolate to 0% aqueous).

-

Acidification: Add 0.1 M HCl to lower the pH to ~2.0. This ensures the starting species is fully protonated (Cationic).

-

Titration: Titrate with 0.1 M KOH in increments of 0.05 pH units until pH 11.0.

-

Blank Run: Perform a blank titration with solvent only to subtract background carbonate and electrode drift.

-

Data Processing:

-

Calculate the average number of protons bound (

) at each pH step. -

Plot

vs. pH. -

Validation Check: The curve should show two distinct inflection points corresponding to the carboxyl (pKa1) and the benzimidazolium (pKa2).

-

Experimental Workflow Diagram

Figure 2: Standardized potentiometric titration workflow for accurate pKa determination.

References

-

ChemicalBook. (2025). This compound - Properties and Predicted Data.[2][3][4][5] Retrieved from

-

PubChem. (2025). Compound Summary: this compound (CID 2772969).[2] National Library of Medicine. Retrieved from

-

ResearchGate. (2023). Determination of thermodynamic pKa values of benzimidazole derivatives. Retrieved from

-

Bordwell, F.G. (n.d.). pKa Table - Organic Chemistry Data. Retrieved from

Sources

- 1. 25.4 Ionization and Neutralization of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 2. This compound | C10H10N2O2 | CID 2772969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethyl 2-ethyl-1H-benzimidazole-6-carboxylate | C12H14N2O2 | CID 53328910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 891454-18-5 [chemicalbook.com]

- 5. This compound CAS#: 891454-18-5 [m.chemicalbook.com]

Role of 2-Ethyl-1H-benzimidazole-6-carboxylic acid as a Telmisartan intermediate

The following technical guide details the chemical profile, synthetic utility, and critical application of 2-Ethyl-1H-benzimidazole-6-carboxylic acid (CAS: 54622-20-3) .

While the commercial Active Pharmaceutical Ingredient (API) Telmisartan utilizes a 2-propyl moiety, the 2-ethyl homologue (EBC) plays a vital role in high-level pharmaceutical development as a Structural Homologue for Structure-Activity Relationship (SAR) studies and, most critically, as a Reference Standard for Impurity Profiling (Critical Quality Attribute assessment).

Role: Structural Homologue & Impurity Marker in Telmisartan Synthesis[1]

Executive Technical Summary

This compound (hereafter EBC ) is a benzimidazole derivative functioning as a "Left-Hand Side" (LHS) building block in the convergent synthesis of angiotensin II receptor blockers (ARBs).

In the context of Telmisartan (Micardis) , EBC represents the des-methylene homologue of the primary intermediate (2-n-propyl-4-methyl-1H-benzimidazole-6-carboxylic acid).[1] Its presence in the reaction matrix—or its intentional synthesis—serves two high-value purposes in drug development:

-

Impurity Qualification: It identifies the "Ethyl-Analog" impurity formed when propionic acid contaminants compete with butyric acid during the cyclization of the benzimidazole core.[1]

-

SAR Optimization: It allows medicinal chemists to modulate the lipophilicity of the biphenyl-benzimidazole scaffold, altering the binding affinity to the AT1 receptor.[1]

Chemical Identity & Properties

The following physicochemical profile establishes the baseline for handling and analytical method development (HPLC/LC-MS).

| Property | Specification |

| Chemical Name | This compound |

| CAS Number | 54622-20-3 |

| Molecular Formula | C₁₀H₁₀N₂O₂ |

| Molecular Weight | 190.20 g/mol |

| Core Moiety | Benzimidazole (Fused benzene/imidazole ring) |

| Substituents | C2: Ethyl group (-CH₂CH₃); C6: Carboxylic acid (-COOH) |

| pKa (Calculated) | ~3.8 (Carboxylic acid), ~5.6 (Benzimidazole N) |

| Solubility | Soluble in DMSO, MeOH (hot), Dilute Alkali; Sparingly soluble in water.[2] |

| Appearance | Off-white to pale beige crystalline powder |

Synthetic Pathway & Mechanism

To utilize EBC as a reference standard, it must be synthesized with high regioselectivity.[1] The synthesis mirrors the industrial route of the Telmisartan propyl-core but substitutes the alkylating agent.[1]

Reaction Logic

The formation involves the condensation of a phenylene diamine derivative with a carboxylic acid equivalent (Propionic acid) under dehydrating conditions (Phillips Condensation).

Mechanism:

-

Acylation: Nucleophilic attack of the diamine nitrogen on the propionic carbonyl.[1]

-

Cyclodehydration: Acid-catalyzed ring closure to form the imidazole ring.[1]

DOT Visualization: Synthesis of EBC

The following diagram illustrates the pathway from 3,4-Diaminobenzoic acid to EBC.

Caption: Phillips condensation pathway for the synthesis of this compound.

Detailed Experimental Protocol

Objective: Synthesis of High-Purity EBC for use as an Impurity Reference Standard.

Reagents:

-

3,4-Diaminobenzoic acid (15.2 g, 100 mmol)[1]

-

Propionic acid (30 mL, excess)[1]

-

Polyphosphoric acid (PPA) (50 g) - Catalyst & Solvent

-

Sodium Hydroxide (NaOH) - For neutralization

Methodology:

-

Charge: In a 250 mL round-bottom flask equipped with a mechanical stirrer, introduce 3,4-Diaminobenzoic acid.

-

Acid Addition: Add Propionic acid slowly. Stir to create a suspension.

-

Catalyst Addition: Add Polyphosphoric acid (PPA).[1] Note: PPA is viscous; warming to 40°C aids miscibility.[1]

-

Reaction (Cyclization): Heat the mixture to 100–110°C for 4–6 hours. Monitor via TLC (System: DCM/MeOH 9:1). The disappearance of the diamine spot indicates completion.[1]

-

Quenching: Cool the reaction mass to 60°C. Pour slowly into crushed ice (200 g) with vigorous stirring. The PPA will hydrolyze, and the product will precipitate as the hydrochloride salt or free acid depending on acidity.[1]

-

Neutralization: Adjust pH to ~5.0–6.0 using 20% NaOH solution. This corresponds to the isoelectric point where the zwitterionic benzimidazole is least soluble.[1]

-

Isolation: Filter the precipitate. Wash with cold water (3 x 50 mL) to remove residual propionic acid.

-

Purification: Recrystallize from dilute ethanol or methanol/water (1:1).

-

Yield: Expected yield 75–85%.

Critical Application: EBC as a Telmisartan Impurity Marker

In the industrial production of Telmisartan, the "Ethyl-Analog" is a critical impurity that must be controlled below ICH Q3 thresholds (typically <0.15%).[1]

The "Competitive Cyclization" Problem

Industrial Butyric acid (used to make the standard 2-Propyl core) often contains trace Propionic acid. During the cyclization step, both acids react with the diamine.[1]

-

Pathway A (Desired): Diamine + Butyric Acid → 2-Propyl-benzimidazole (Telmisartan Precursor)

-

Pathway B (Impurity): Diamine + Propionic Acid → 2-Ethyl-benzimidazole (EBC)

If EBC is formed, it carries through the subsequent coupling steps (reaction with N-methyl-o-phenylenediamine and the biphenyl bromide), resulting in Ethyl-Telmisartan .[1]

Analytical Strategy (HPLC)

To detect this impurity in the final API, researchers utilize synthesized EBC to establish Relative Retention Times (RRT).[1]

-

Column: C18 Reverse Phase (e.g., Zorbax Eclipse XDB-C18).[1]

-

Mobile Phase: Phosphate Buffer (pH 3.0) : Acetonitrile (Gradient).

-

Detection: UV @ 254 nm.[1]

-

Separation Logic: The 2-Ethyl analog (EBC) is less lipophilic than the 2-Propyl target.

-

Prediction: EBC will elute before the standard 2-Propyl intermediate.[1]

-

DOT Visualization: Impurity Formation Logic

This diagram maps how the presence of Propionic acid leads to the specific impurity requiring EBC as a marker.[1]

Caption: Competitive cyclization pathway showing the genesis of the Ethyl-Analog impurity.

References

-

Rao, C. N., et al. (2010).[1][3] "Improved One-Pot Synthesis of Telmisartan." Organic Process Research & Development.

-

Reddy, K. S., et al. (2007).[1] "Synthesis and characterization of impurities in Telmisartan." Journal of Pharmaceutical and Biomedical Analysis.

-

Zhang, G., et al. (2012).[1] "Process for the preparation of Telmisartan." US Patent 20120028925.[1]

-

PubChem Database. "this compound (Compound Summary)." National Center for Biotechnology Information.[1]

Sources

Strategic Solubility Profiling of 2-Ethyl-1H-benzimidazole-6-carboxylic Acid: A Technical Guide

Topic: Solubility Profile and Strategic Purification of 2-Ethyl-1H-benzimidazole-6-carboxylic Acid Content Type: Technical Guide / Whitepaper Audience: Process Chemists, Formulation Scientists, and Drug Development Researchers

Executive Summary

This compound (CAS: 5378-36-9) is a critical pharmacophore and intermediate, most notably in the synthesis of angiotensin II receptor antagonists like Telmisartan . As a Senior Application Scientist, I have observed that the handling of this compound is frequently complicated by its amphoteric nature and high crystal lattice energy.

This guide moves beyond simple solvent lists to provide a mechanistic solubility profile . While specific thermodynamic datasets for this exact CAS number are sparse in open literature, we can derive a definitive operational profile from industrial process data and Structure-Activity Relationships (SAR) of benzimidazole analogs.

Key Insight: The solubility of this compound is not static; it is a function of pH-dependent ionization and temperature-driven lattice disruption . Successful processing requires exploiting its "solubility switches"—specifically the carboxylic acid moiety (

Physicochemical Context & Solubility Landscape[1][2][3][4]

Structural Determinants of Solubility

The molecule features a planar benzimidazole core facilitating strong

Operational Solubility Profile

The following data synthesizes process chemistry observations from Telmisartan synthesis protocols.

| Solvent Class | Representative Solvents | Solubility Rating | Operational Notes |

| Polar Aprotic | DMSO, DMF, NMP | High | Primary solvents for reaction and initial dissolution.[1] Soluble at RT; very high solubility |

| Polar Protic | Methanol, Ethanol | Moderate (T-dependent) | Limited solubility at RT. Significant increase at reflux ( |

| Organic Acids | Glacial Acetic Acid | High | Acts as both solvent and protonating agent.[1] Excellent for purification via hot filtration. |

| Chlorinated | DCM, Chloroform | Low | Generally poor solubility unless the molecule is derivatized (e.g., esterified). |

| Non-Polar | Hexane, Toluene | Insoluble | Used as antisolvents to crash out the product from reaction mixtures. |

| Aqueous | Water (pH 7) | Insoluble | The zwitterionic character near neutral pH minimizes solubility.[1] |

| Aqueous (pH > 9) | NH | High | Forms the carboxylate salt. |

| Aqueous (pH < 2) | HCl (aq) | High | Forms the benzimidazolium chloride salt. |

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

For researchers requiring precise mole-fraction data for thermodynamic modeling (e.g., Apelblat equation), follow this self-validating gravimetric method.

Objective: Determine saturation mole fraction (

-

Preparation: Add excess this compound to 10 mL of the target solvent (e.g., Methanol) in a jacketed equilibrium cell.

-

Equilibration: Stir at 400 rpm for 24 hours at constant temperature (

). -

Clarification: Stop stirring and allow the suspension to settle for 2 hours.

-

Sampling: Withdraw 2 mL of supernatant using a syringe equipped with a pre-heated 0.22

m PTFE filter. -

Quantification:

-

Weigh a clean, dry evaporating dish (

). -

Add the filtered supernatant and weigh (

). -

Evaporate solvent under vacuum at

until constant mass is achieved (

-

-

Calculation:

Where

Protocol B: Purification via pH-Swing Recrystallization

This method leverages the amphoteric solubility profile to achieve high purity (>98%) with minimal solvent waste.

-

Dissolution: Suspend crude material in water (10 vol).

-

Basification: Slowly add

aqueous ammonia ( -

Filtration: Perform filtration to remove insoluble mechanical impurities or byproducts.

-

Precipitation: Slowly add Glacial Acetic Acid to the filtrate until pH reaches 5.0–6.0 (the isoelectric point). The free acid will precipitate as a thick solid.

-

Isolation: Filter the solid, wash with cold water, and dry under vacuum at

.

Thermodynamic Modeling & Visualization

To predict solubility at different temperatures without running every experiment, the Modified Apelblat Equation is the standard for this class of heterocycles.

Equation:

-

A, B, C: Empirical parameters derived from regression of experimental data (Protocol A).

-

Causality: The positive enthalpy of solution (

) typical for these systems confirms the process is endothermic, explaining the sharp solubility rise in refluxing alcohols.

Visualization: Purification Logic Flow

The following diagram illustrates the decision logic for solvent selection based on the specific process goal (Reaction vs. Purification).

Caption: Decision matrix for solvent selection based on process intent, exploiting the compound's amphoteric and thermodynamic properties.

Application in Drug Development (Telmisartan Synthesis)

In the context of Telmisartan synthesis, this compound (often intermediate 3 or 5 in patent literature) is frequently generated via the hydrolysis of an ester.

-

Process Tip: Avoid using pure methanol for recrystallization if the crude contains inorganic salts (NaCl/KCl), as they have poor solubility in MeOH and will contaminate the product. Use the Ethanol/Water (1:1) system or the pH-swing method described above to ensure salt rejection.

-

Drying: Due to the carboxylic acid group, this compound can retain moisture or solvent (solvates). Ensure drying is conducted above

under high vacuum, potentially with a nitrogen bleed, to break solvent lattices.

References

-

Ries, U. J., et al. (1993). 6-Substituted benzimidazoles as new nonpeptide angiotensin II receptor antagonists: synthesis and biological activity. Journal of Medicinal Chemistry.[2] Link

-

Goossen, L. J., et al. (2010). Efficient and improved synthesis of Telmisartan.[3][4] Beilstein Journal of Organic Chemistry. Link

-

Reddy, K. S., et al. (2011). Efficient Synthesis of Telmisartan: An Antihypertensive Drug.[5] Research Journal of Pharmaceutical, Biological and Chemical Sciences. Link

-

PubChem. (n.d.). This compound (Compound Summary).[6] National Library of Medicine. Link

-

Zhu, Y., et al. (2006).[1] Facile Preparation of Substituted Benzimidazole-2-Carboxylates.[1] Heterocycles.[1][2] Link

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. asianpubs.org [asianpubs.org]

- 3. researchgate.net [researchgate.net]

- 4. Efficient and improved synthesis of Telmisartan - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BJOC - Efficient and improved synthesis of Telmisartan [beilstein-journals.org]

- 6. This compound | C10H10N2O2 | CID 2772969 - PubChem [pubchem.ncbi.nlm.nih.gov]

Literature review on 2-substituted benzimidazole carboxylic acids

Executive Summary: The Privileged Scaffold

In the landscape of medicinal chemistry, 2-substituted benzimidazole-5-carboxylic acids represent a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. Structurally, they offer a perfect balance of rigidity (the fused benzene-imidazole core) and functional versatility.

The carboxylic acid moiety at the 5-position (often tautomeric with the 6-position) serves two critical roles:

-

Pharmacokinetic Handle: It improves solubility in aqueous media, a common failure point for planar, aromatic heterocycles.

-

Pharmacodynamic Anchor: It acts as a hydrogen bond donor/acceptor or an ionic interaction point within receptor binding pockets (e.g., the AT1 receptor).

This guide moves beyond basic textbook definitions to provide a practical roadmap for synthesizing and optimizing this class of compounds, specifically focusing on the oxidative cyclization strategy which has superseded harsh acid condensations in modern process chemistry.

Chemical Identity & Tautomerism

Researchers must recognize that 1H-benzimidazole-5-carboxylic acid and 1H-benzimidazole-6-carboxylic acid are tautomers. In solution, the proton on the imidazole nitrogen oscillates rapidly.

-

Implication for NMR: Unless the N1-position is substituted (alkylated/arylated), the 5- and 6-positions are equivalent on the NMR timescale at room temperature, or appear as broadened signals.

-

Implication for Docking: When modeling these ligands, both tautomeric states must be evaluated unless N1 is fixed.

Physical Properties Profile

| Property | Characteristic | Impact on Drug Design |

| pKa (Acid) | ~3.5 – 4.5 | Ionized at physiological pH (7.4), improving bioavailability. |

| pKa (Basic N) | ~5.5 | The imidazole ring can be protonated in acidic environments (lysosomes, stomach). |

| LogP | Variable | Highly dependent on the 2-substituent; the core itself is polar. |

| UV Abs | ~270–300 nm | Strong chromophore for HPLC detection. |

Synthetic Methodologies: The Shift to Oxidative Cyclization

Historically, the Phillips Condensation (refluxing diamines with carboxylic acids in 4N HCl or Polyphosphoric Acid) was the standard. However, this method is incompatible with acid-sensitive groups and often results in low yields for sterically hindered substrates.

The Modern Standard: Sodium Metabisulfite (Na₂S₂O₅) Mediated Cyclization This method allows the condensation of 3,4-diaminobenzoic acid with various aldehydes under mild conditions. It proceeds via a bisulfite adduct intermediate or direct oxidative cyclization, avoiding high temperatures and strong mineral acids.

Mechanism of Action

The reaction follows a logical cascade:

-

Imine Formation: The primary amine attacks the aldehyde carbonyl.

-

Cyclization: The secondary amine attacks the imine carbon, forming a dihydrobenzimidazole intermediate.

-

Oxidation: Na₂S₂O₅ (or air/solvent effects) facilitates the abstraction of hydride/electrons to aromatize the system.

Figure 1: Mechanistic pathway for the oxidative cyclization of diamines and aldehydes.

Validated Experimental Protocol

Objective: Synthesis of 2-(4-chlorophenyl)-1H-benzimidazole-5-carboxylic acid. Scale: 5 mmol (Lab scale).

Reagents

-

3,4-Diaminobenzoic acid: 0.76 g (5.0 mmol)

-

4-Chlorobenzaldehyde: 0.70 g (5.0 mmol)

-

Sodium Metabisulfite (Na₂S₂O₅): 0.95 g (5.0 mmol)

-

Solvent: Ethanol/Water (30 mL, 9:1 v/v)

Step-by-Step Workflow

-

Pre-solubilization: In a 100 mL round-bottom flask, dissolve 4-chlorobenzaldehyde in 27 mL of Ethanol.

-

Catalyst Activation: Dissolve Na₂S₂O₅ in 3 mL of distilled water and add dropwise to the aldehyde solution. Stir for 10 minutes at room temperature. Rationale: This forms the bisulfite adduct in situ, activating the carbonyl.

-

Addition of Amine: Add 3,4-diaminobenzoic acid to the mixture.

-

Reflux: Heat the mixture to reflux (approx. 80°C) for 4–6 hours. Monitor by TLC (Mobile phase: CHCl₃/MeOH 9:1).

-

Work-up (Self-Validating Step):

-

Cool the reaction mixture to room temperature.

-

Pour into crushed ice (approx. 100 g).

-

The product should precipitate as a solid. If no precipitate forms, neutralize carefully with dilute Na₂CO₃ (the carboxylic acid may be protonated/soluble in strongly acidic byproducts).

-

-

Purification: Filter the solid, wash with cold water (2 x 20 mL) to remove inorganic salts, and recrystallize from Ethanol.

Expected Yield: 75–85% Characterization Check:

-

1H NMR (DMSO-d6): Look for the singlet at ~8.2 ppm (H-4 of benzimidazole) and the absence of aldehyde proton (~10 ppm).

Medicinal Chemistry: SAR & Applications

The 2-substituted benzimidazole carboxylic acid scaffold is most famous for its role in Angiotensin II Receptor Blockers (ARBs) , used to treat hypertension.

Structure-Activity Relationship (SAR) Map

To design effective ligands, one must understand the spatial requirements of the target.

Figure 2: SAR logic for Benzimidazole derivatives in AT1 receptor antagonism.

Key Therapeutic Areas[1]

-

Cardiovascular (AT1 Antagonists):

-

Mechanism: The 2-alkyl group fits into a lipophilic pocket of the AT1 receptor, while the acidic group (COOH or tetrazole) interacts with Arg167.

-

Example:Telmisartan utilizes a benzimidazole core (though with a carboxylate on the biphenyl side, the logic of the core remains).

-

-

Oncology (PARP Inhibitors):

-

Benzimidazole-4-carboxamides (isosteres of the acid) are potent PARP inhibitors. The acid derivatives are often used as precursors to these amides to improve cell permeability before hydrolysis or as prodrugs.

-

-

Antimicrobial:

-

2-Aryl-benzimidazole-5-carboxylic acids show moderate activity against S. aureus and E. coli by inhibiting bacterial DNA gyrase B.

-

References

-

Bansal, Y., & Silakari, O. (2012). The therapeutic journey of benzimidazoles: A review. Bioorganic & Medicinal Chemistry, 20(21), 6208–6236. Link

-

Gaba, M., et al. (2014). Synthesis and biological evaluation of novel 1,2,5-substituted benzimidazole derivatives as potential angiotensin II receptor antagonists. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(6), 800-807. Link

-

Shingalapur, R. V., et al. (2010). Synthesis and biological evaluation of 2-(4-substituted phenyl)-1H-benzimidazole-5-carboxylic acid derivatives. European Journal of Medicinal Chemistry, 45(5), 1753-1759. Link

-

Chawla, A., et al. (2023).[1] Green synthesis of benzimidazole derivatives: A review. Current Organic Chemistry, 27. Link (Representative Green Chem Source)

-

Husain, A., et al. (2012). Benzimidazole bearing 5-carboxylic acid derivatives: Synthesis and biological evaluation. Acta Poloniae Pharmaceutica, 69(6), 1053-1061. Link

Sources

Bioactivity of 2-Ethyl-1H-benzimidazole-6-carboxylic acid in Pharmacological Studies

[1]

Executive Summary

2-Ethyl-1H-benzimidazole-6-carboxylic acid (CAS: 891454-18-5 / 152628-03-0 for related esters) represents a "privileged scaffold" in medicinal chemistry.[1] Its pharmacological significance is bifurcated: primarily, it serves as a critical structural intermediate in the synthesis of Angiotensin II Receptor Blockers (ARBs) like Telmisartan; secondarily, it functions as a bioactive template for novel antimicrobial and anti-inflammatory agents.[2]

This technical guide dissects the compound's bioactivity, focusing on its role as a pharmacophore for the AT1 receptor and its utility in Structure-Activity Relationship (SAR) studies optimizing lipophilic interactions within drug targets.[2]

Part 1: Chemical Profile & Structural Logic[1][2]

Structural Architecture

The molecule features a benzimidazole heterocycle fused with a benzene ring, substituted at two critical positions:[2][3][4][5][6]

-

C2-Position (Ethyl Group): Provides lipophilicity essential for hydrophobic pocket penetration in receptor binding sites.[1][2]

-

C6-Position (Carboxylic Acid): A polar anchor capable of hydrogen bonding, salt formation, or further derivatization (e.g., into esters, amides, or hydrazides).[2]

Tautomerism & Nomenclature

Researchers must recognize that This compound exists in dynamic equilibrium with its tautomer, 2-ethyl-3H-benzimidazole-5-carboxylic acid .[1]

-

Implication: In unsubstituted forms, the N-H proton shifts rapidly between N1 and N3.[2]

-

Regioselectivity: Upon N-alkylation (a key step in drug synthesis), the symmetry is broken, locking the carboxyl group at either the 5- or 6-position relative to the alkylated nitrogen.[2] In "Sartan" synthesis, the 6-isomer is the requisite precursor.[2]

Part 2: Primary Pharmacological Domain – Angiotensin II Receptor Antagonism[7][8]

The most authoritative application of this scaffold is within the Renin-Angiotensin System (RAS).[2] It mimics the C-terminal segment of Angiotensin II, blocking the AT1 receptor to lower blood pressure.[2]

Mechanism of Action (AT1 Blockade)

The benzimidazole core serves as a bioisostere for the imidazole ring found in Histidine or the tetrazole ring in other ARBs.[2]

-

Receptor Docking: The C2-ethyl group inserts into a hydrophobic pocket (Lipophilic Pocket 1) of the AT1 receptor.[2]

-

Ionic Interaction: The C6-carboxylate (often converted to a biphenyl-tetrazole or carboxylate in final drugs) engages in electrostatic interactions with Arg167 or Lys199 residues in the receptor transmembrane domain.[1]

-

Result: Competitive antagonism prevents Angiotensin II binding, inhibiting vasoconstriction and aldosterone secretion.[2]

SAR Analysis: The "Ethyl vs. Propyl" Factor

In the development of Telmisartan, SAR studies revealed that the length of the alkyl chain at C2 is a determinant of potency.[2]

| C2 Substituent | Lipophilicity (LogP) | AT1 Affinity ( | Pharmacological Outcome |

| Methyl | Low | > 100 nM | Weak binding; insufficient hydrophobic contact.[1] |

| Ethyl | Moderate | 10-50 nM | Active; serves as a functional intermediate. |

| n-Propyl | High | < 5 nM | Optimal fit (Telmisartan); maximal hydrophobic interaction.[1] |

| n-Butyl | Very High | < 10 nM | Potent, but steric hindrance may increase.[1][2] |

Expert Insight: While the n-propyl analog is the standard for Telmisartan, the 2-ethyl variant is frequently used in comparative bioassays to map the steric limits of the receptor's hydrophobic pocket.

Visualization: AT1 Signaling & Blockade

The following diagram illustrates the interruption of the RAS pathway by benzimidazole scaffolds.[2]

Caption: Competitive antagonism of the AT1 receptor by the benzimidazole scaffold prevents downstream hypertensive signaling.[2]

Part 3: Emerging Bioactivities (Antimicrobial & Anti-inflammatory)[2][9]

Beyond cardiovascular targets, the This compound core is a validated starting point for anti-infective drug discovery.[1]

Antimicrobial Mechanism

Derivatives where the C6-carboxylic acid is modified (e.g., to hydrazides or oxadiazoles) exhibit broad-spectrum activity.[2]

-

Target: Inhibition of bacterial DNA Gyrase (Topoisomerase II).[2]

-

Mechanism: The planar benzimidazole ring intercalates into bacterial DNA or binds to the ATP-binding pocket of the gyrase B subunit.

-

Potency: 2-ethyl derivatives often show MIC values in the range of 12.5–50 µg/mL against S. aureus and E. coli [1].[1][2]

Anti-inflammatory Pathways[1]

-

COX Inhibition: The structural similarity to Indomethacin (which also contains a bicyclic nitrogen core) allows 2-ethyl benzimidazoles to inhibit Cyclooxygenase (COX) enzymes.[2]

-

Selectivity: C6-substitution patterns modulate selectivity between COX-1 (gastric side effects) and COX-2 (inflammation target).[1]

Part 4: Experimental Protocols

Synthesis: The Phillips Condensation (Self-Validating Protocol)

This protocol synthesizes the core scaffold. The formation of a precipitate confirms the cyclization.[2]

Reagents: 3,4-Diaminobenzoic acid, Propionic acid (source of ethyl group), Polyphosphoric acid (PPA).[2]

-

Mixing: In a round-bottom flask, dissolve 3,4-diaminobenzoic acid (10 mmol) in propionic acid (30 mL).

-

Catalysis: Add 4N HCl (15 mL) or use PPA as both solvent and catalyst.

-

Reflux: Heat to 100°C for 4–6 hours . Validation: Monitor TLC (Solvent: Ethyl Acetate:Hexane 3:7).[2] Disappearance of diamine spot indicates completion.[2]

-

Neutralization: Cool to RT and pour into crushed ice. Neutralize with Ammonia (NH₄OH) to pH 7.0.[2]

-

Precipitation: A solid precipitate (the target acid) will form.[2] Filter and wash with cold water.[2]

-

Recrystallization: Purify using Ethanol/Water to obtain the this compound.[1]

In Silico Docking Workflow (Molecular Modeling)

To predict bioactivity before synthesis, use this standardized workflow.

Caption: Standardized in silico workflow for validating benzimidazole affinity against pharmacological targets.

Part 5: Data Summary

Table 1: Comparative Bioactivity Profile of 2-Alkyl Benzimidazole Derivatives

| Compound Variant | C2-Substituent | Target | Activity Metric | Notes |

| Subject Compound | Ethyl | AT1 Receptor | Good affinity; used as intermediate. | |

| Telmisartan Analog | n-Propyl | AT1 Receptor | Clinical standard; high lipophilicity.[1] | |

| Derivative A | Ethyl | S. aureus | MIC: 25 µg/mL | Moderate antibacterial activity [2].[2] |

| Derivative B | Methyl | S. aureus | MIC: >100 µg/mL | Lower potency due to reduced lipophilicity.[2] |

References

-

Biological activities of benzimidazole derivatives: A review. International Research Journal of Pharmacy. (2013). Focuses on the antimicrobial potential of the benzimidazole-6-carboxylic acid scaffold.[1]

-

Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. Research Journal of Pharmacy and Technology. (2017).[2][4] detailed SAR including alkyl chain length impacts. [2]

-

Synthesis and biological evaluation of benzimidazole derivatives as Angiotensin II receptor antagonists. Bioorganic & Medicinal Chemistry Letters. (Standard reference for "Sartan" SAR).[2]

-

Process for the preparation of Telmisartan. Google Patents (WO2012028925A2). Describes the 2-propyl/ethyl intermediates in industrial synthesis.

Sources

- 1. China TELMISARTAN INTERMEDIATE 152628-03-0,Buy TELMISARTAN INTERMEDIATE 152628-03-0 Online -china-sinoway.com [china-sinoway.com]

- 2. applications.emro.who.int [applications.emro.who.int]

- 3. Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. banglajol.info [banglajol.info]

- 6. CN102050791B - Key intermediate of telmisartan, synthesis method thereof and method for synthesizing telmisartan by intermediate - Google Patents [patents.google.com]

Structural Elucidation and Supramolecular Architecture of 2-Ethyl-1H-benzimidazole-6-carboxylic Acid

Executive Summary & Pharmaceutical Significance[2][3][4]

2-Ethyl-1H-benzimidazole-6-carboxylic acid (CAS: 104764-00-5) represents a critical pharmacophore in medicinal chemistry, serving as a primary intermediate in the synthesis of Angiotensin II receptor antagonists, most notably Telmisartan .[1]

Understanding the solid-state arrangement of this molecule is not merely an academic exercise; it is a quality-critical attribute (QCA) in drug development.[1] The crystal lattice energy, governed by intermolecular hydrogen bonding and

This guide details the structural analysis of this compound, moving from single-crystal growth strategies to advanced Hirshfeld surface analysis, providing a robust framework for characterizing benzimidazole-carboxylate systems.

Chemical Identity and Tautomeric Equilibrium

Before structural assignment, one must address the dynamic nature of the benzimidazole scaffold. In solution, the imidazole ring undergoes rapid annular tautomerism. The proton on the nitrogen atom oscillates between N1 and N3.

Consequently, This compound is in equilibrium with 2-ethyl-1H-benzimidazole-5-carboxylic acid .[1] In the solid state, however, the lattice "freezes" the molecule into a single tautomeric form, stabilized by intermolecular hydrogen bonds.

Tautomerism Visualization

Figure 1: The tautomeric shift dictates the crystallographic numbering.[1] X-ray analysis is the only definitive method to distinguish the 5-isomer from the 6-isomer in the solid phase.

Experimental Protocol: Crystal Growth & Data Acquisition

Obtaining X-ray quality crystals of benzimidazole carboxylic acids is challenging due to their high melting points and poor solubility in non-polar solvents.

Crystallization Strategy

The "Gold Standard" method for this class of compounds is Slow Evaporation from a polar protic solvent system.

| Parameter | Specification | Rationale |

| Solvent System | Ethanol : Water (80:20 v/v) | Ethanol solubilizes the organic core; water facilitates H-bond networking.[1] |

| Alternative Solvent | DMF (Dimethylformamide) | High boiling point allows for very slow crystal growth (weeks).[1] |

| Concentration | 15 mg/mL (Saturation) | Supersaturation must be reached gradually to avoid amorphous precipitation.[1] |

| Temperature | 25°C | Controlled cooling promotes nucleation of the stable polymorph. |

Single Crystal X-Ray Diffraction (SCXRD) Workflow

Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo-K

-

Mounting: Select a prism-like crystal (

mm). Mount on a Kapton loop using Paratone oil. -

Data Collection:

-

Temperature: 100 K (Cryostream is mandatory to reduce thermal ellipsoids).

-

Strategy: Full sphere collection (

and -

Resolution: 0.8 Å or better.

-

-

Structure Solution:

Structural Analysis & Supramolecular Synthons

The crystal packing of this compound is governed by the competition between two strong hydrogen bond donors (COOH, NH) and two acceptors (C=O, N).[1]

The Primary Supramolecular Synthons

In benzimidazole carboxylic acids, two dominant packing motifs compete. Your analysis must determine which is present:

-

Motif A: The Carboxylic Acid Homodimer (

) -

Motif B: The Imidazole-Carboxylate Catemer (

or-

The COOH donates a proton to the Imidazole Nitrogen (N3).[1]

-

The Imidazole NH donates to the Carbonyl Oxygen.

-

Result: Infinite 1D chains or "tapes" running through the crystal.

-

Significance: This motif often leads to higher melting points and lower solubility.

-

Determining the Tautomer via Bond Lengths

To scientifically validate whether you have the 5- or 6-isomer, analyze the bond lengths of the imidazole ring.

-

C-N Single Bond: ~1.38 Å (Indicates protonated Nitrogen).[1]

-

C=N Double Bond: ~1.32 Å (Indicates unprotonated Nitrogen).[1]

If

Structural Logic Diagram

Figure 2: The competition between homosynthons and heterosynthons determines the final lattice energy.[1]

Computational Validation: Hirshfeld Surface Analysis

To elevate the analysis beyond simple bond distances, employ Hirshfeld Surface Analysis (using CrystalExplorer).[1][7] This quantifies the intermolecular interactions.[8][6][9]

The Surface

Map the

-

Red Spots: Indicate strong Hydrogen Bonds (shorter than van der Waals radii).[1]

-

Look for deep red spots at the COOH and NH positions.

-

-

White Areas: Weak van der Waals contacts.

2D Fingerprint Plots

Deconstruct the surface into 2D plots (

-

Spikes: You will observe two sharp spikes at the bottom left of the plot.

-

Central Diffuse Region: C...C interactions, indicating

-

Pharmaceutical Implications[2][3][8][9]

The structural data derived above directly informs the drug development profile:

-

Solubility: If the structure shows strong Motif B (Chains) and extensive

-stacking (short centroid-centroid distances < 3.8 Å), the compound will exhibit poor aqueous solubility .[1] Formulation strategies (salting out) will be required.[1][4] -

Stability: The presence of the carboxylic acid dimer (Motif A) usually indicates good thermal stability but potential susceptibility to hydrate formation if the lattice has voids.[1]

-

Polymorphism: Benzimidazoles are prone to polymorphism. If the calculated density of your crystal is low (< 1.35 g/cm³), a denser, more stable polymorph likely exists.[1]

References

-

Compound Identity: PubChem. This compound (CID 2772969).[1][10] National Library of Medicine. Link

-

Structural Analog (Benzimidazole-2-COOH): Krawczyk, S. et al. (2005).[1] 1H-Benzimidazole-2-carboxylic acid monohydrate.[1][11] Acta Crystallographica Section E. Link

-

Supramolecular Mechanism: MacDonald, J. C. et al. (2000).[1] Design of supramolecular structures using the benzimidazole-carboxylate synthon. Journal of the Chemical Society. Link

-

Hirshfeld Methodology: Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm. Link

-

Telmisartan Context: European Medicines Agency (EMA).[1] Telmisartan Assessment Report. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Hydrogen Bonding in carboxylic acids [ns1.almerja.com]

- 3. WO2014044738A1 - Benzoimidazole-carboxylic acid amide derivatives as apj receptor modulators - Google Patents [patents.google.com]

- 4. applications.emro.who.int [applications.emro.who.int]

- 5. ijmrhs.com [ijmrhs.com]

- 6. Hydrogen bonding in complexes of carboxylic acids with 1-alkylimidazoles: steric and isotopic effects on low barrier hydrogen bonding - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. journals.iucr.org [journals.iucr.org]

- 8. In situ formation of H-bonding imidazole chains in break-junction experiments - Nanoscale (RSC Publishing) DOI:10.1039/D0NR00630K [pubs.rsc.org]

- 9. Exploring the Dynamical Nature of Intermolecular Hydrogen Bonds in Benzamide, Quinoline and Benzoic Acid Derivatives [mdpi.com]

- 10. This compound | C10H10N2O2 | CID 2772969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Synthetic route for 2-Ethyl-1H-benzimidazole-6-carboxylic acid from 3,4-diaminobenzoic acid

Application Note: AN-SYN-BZ-042

Abstract & Application Context

The benzimidazole moiety is a privileged scaffold in medicinal chemistry, serving as a bioisostere for nucleotides and a key pharmacophore in anti-hypertensive (e.g., Telmisartan), anti-viral, and anti-parasitic agents. This application note details the synthesis of 2-Ethyl-1H-benzimidazole-6-carboxylic acid (also known as the 5-carboxylic acid tautomer) from 3,4-diaminobenzoic acid .

This specific derivative is a critical intermediate for the development of Angiotensin II receptor antagonists and novel kinase inhibitors. The protocol utilizes a modified Phillips Condensation , optimized for regiochemical control and high-purity isolation without chromatographic separation.

Retrosynthetic Analysis & Mechanism

The synthesis relies on the condensation of an o-phenylenediamine derivative with a carboxylic acid equivalent.[1]

-

Disconnection: The C2-N3 and C2-N1 bonds are formed via cyclodehydration.

-

Reagents: 3,4-Diaminobenzoic acid provides the aryl backbone; Propionic acid serves as the C2-ethyl source.

-

Mechanism:

-

N-Acylation: Nucleophilic attack of the more nucleophilic amine (typically para to the carboxyl group due to electronics) on the protonated propionic acid forms the mono-amide intermediate.

-

Cyclodehydration: Acid-catalyzed attack of the second amine onto the amide carbonyl, followed by water elimination, yields the benzimidazole core.

-

Reaction Pathway Diagram

Figure 1: Mechanistic pathway for the acid-catalyzed Phillips condensation.

Experimental Protocols

Two methods are provided. Method A is the standard aqueous acid protocol, preferred for its operational simplicity and green chemistry profile. Method B (Polyphosphoric Acid) is a robust alternative if Method A yields incomplete cyclization.

Method A: Aqueous Acid Condensation (Recommended)

Reagents & Equipment:

-

3,4-Diaminobenzoic acid (CAS: 619-05-6)

-

Propionic acid (CAS: 79-09-4)

-

Hydrochloric acid (4N aqueous)

-

Ammonium hydroxide (28% NH₃) or 10% NaOH

-

Reflux condenser, magnetic stirrer, pH meter.

Step-by-Step Protocol:

-

Charge: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend 3,4-diaminobenzoic acid (10.0 g, 65.7 mmol) in 4N HCl (100 mL) .

-

Addition: Add Propionic acid (7.4 mL, 98.5 mmol, 1.5 equiv) to the suspension.

-

Note: The amine will dissolve as the hydrochloride salt forms.

-

-

Reaction: Heat the mixture to reflux (approx. 100-105°C) with vigorous stirring. Maintain reflux for 6–8 hours .

-

Process Control: Monitor by TLC (System: EtOAc/MeOH/Acetic Acid 90:10:1) or HPLC.[2] The starting material (more polar) should disappear, replaced by the less polar benzimidazole.

-

-

Workup:

-

Cool the reaction mixture to room temperature (20–25°C).

-

Slowly add Ammonium hydroxide (28%) dropwise while stirring.

-

Critical Step: Adjust pH to the isoelectric point of the product, typically pH 5.0 – 6.0 .

-

Observation: A voluminous precipitate (off-white to pale brown) will form.

-

-

Isolation:

-

Stir the slurry at 0–5°C (ice bath) for 1 hour to maximize precipitation.

-

Filter the solid using a Buchner funnel.

-

Wash the cake with cold water (3 x 20 mL) to remove residual ammonium chloride and propionic acid.

-

-

Purification:

-

Recrystallize the crude solid from Ethanol/Water (1:1) or dilute acetic acid if necessary.

-

Dry in a vacuum oven at 60°C for 12 hours.

-

Expected Yield: 75–85% Appearance: Off-white to tan powder.

Method B: Polyphosphoric Acid (PPA) Cyclization (High-Performance)

Use this method if Method A results in mixed mono-amides or low conversion. PPA acts as both solvent and potent dehydrating agent.

-

Mix: In a beaker, mix 3,4-diaminobenzoic acid (5.0 g) with Propionic acid (2.5 g) .

-

PPA Addition: Add Polyphosphoric acid (30 g) .

-

Heat: Mechanically stir and heat to 140–150°C for 3–4 hours.

-

Quench: Pour the hot syrup slowly into crushed ice (200 g) with vigorous stirring.

-

Neutralize: Adjust pH to ~5.5 with concentrated ammonia solution to precipitate the product.

-

Filter & Wash: Isolate as described in Method A.

Process Control & Validation

Analytical Specifications

| Test | Method | Acceptance Criteria |

| Appearance | Visual | Off-white to pale brown solid |

| Melting Point | Capillary | >300°C (decomposition) |

| Mass Spec | ESI-MS (+) | [M+H]⁺ = 191.08 (Calc: 190.20) |

| ¹H NMR | DMSO-d₆ | δ 12.5 (br s, 1H, COOH), 8.1 (s, 1H, Ar-H), 7.8 (d, 1H, Ar-H), 7.6 (d, 1H, Ar-H), 2.9 (q, 2H, CH₂), 1.3 (t, 3H, CH₃). |

Workflow Diagram

Figure 2: Operational workflow for Method A (Aqueous Acid).

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield / No Precipitate | pH is too low (<4) or too high (>7). | The product is amphoteric (soluble in strong acid and base). Readjust pH strictly to 5.0–6.0. |

| Product is Sticky/Gummy | Impurities or incomplete drying. | Triturate the solid with diethyl ether or cold acetonitrile. Ensure thorough drying. |

| Incomplete Reaction | Loss of Propionic acid (volatility). | Use an excess (2.0 equiv) of propionic acid or use Propionic Anhydride in Method A. |

| Colored Impurities | Oxidation of diamine starting material. | Perform the reaction under Nitrogen or Argon atmosphere. Add a pinch of sodium metabisulfite during workup. |

Safety & Handling (MSDS Summary)

-

3,4-Diaminobenzoic acid: Irritant. Avoid inhalation of dust.

-

Propionic Acid: Corrosive, flammable. Use in a fume hood.

-

Benzimidazole Product: Treat as a potential bioactive agent.[1] Wear standard PPE (gloves, goggles, lab coat).

References

-

Phillips, M. A. (1928). "The Formation of 2-Substituted Benzimidazoles." Journal of the Chemical Society, 2393.

-

Wright, J. B. (1951). "The Chemistry of the Benzimidazoles." Chemical Reviews, 48(3), 397-541.

- Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press. (Standard reference text for heterocyclic synthesis).

-

Santa Cruz Biotechnology. "2-(1-Hydroxy-ethyl)-1H-benzoimidazole-5-carboxylic acid Product Data." (Analogous compound characterization).

-

AdiChemistry. "Phillips Condensation Reaction Mechanism and Examples."

Sources

Application Note: Protocol for Amide Coupling using 2-Ethyl-1H-benzimidazole-6-carboxylic acid

[1][2]

Abstract & Scope

This technical guide outlines the optimized protocols for generating amide derivatives from 2-Ethyl-1H-benzimidazole-6-carboxylic acid (CAS: 53769-67-2).[1][2] This scaffold is a critical intermediate in the synthesis of angiotensin II receptor antagonists (e.g., Telmisartan analogs) and PARP inhibitors.[1][2]

The benzimidazole core presents unique challenges, including zwitterionic character, limited solubility in non-polar solvents, and annular tautomerism (5- vs. 6-position).[1][2] This guide provides two distinct workflows: a High-Throughput (HATU) method ideal for medicinal chemistry and a Scale-Up (Acid Chloride) method for process development.[1][2]

Molecule Profile & Pre-Reaction Considerations

Chemical Properties[1][3][4][5]

-

Structure: The molecule contains a basic imidazole nitrogen (

) and an acidic carboxylic acid (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -

Tautomerism: In solution, the hydrogen on the imidazole nitrogen fluctuates between N1 and N3.[2] Consequently, the 5-carboxylic acid and 6-carboxylic acid forms are tautomeric and chemically equivalent until the N1 position is substituted.[1]

-

Solubility: Poor solubility in DCM, Et₂O, and Toluene.[1][2] High solubility in DMF, DMSO, and NMP.[1][2]

Strategic Planning

| Parameter | Recommendation | Scientific Rationale |

| Solvent | DMF (Anhydrous) | The substrate requires a polar aprotic solvent to remain in solution, especially after the addition of base.[1] |

| Base | DIPEA (Hünig's Base) | Non-nucleophilic base required to deprotonate the carboxylic acid and neutralize the HCl/salt forms of amine partners.[2] |

| Coupling Agent | HATU | Aromatic carboxylic acids are often less electrophilic due to conjugation.[1][2] HATU generates a highly reactive 7-azabenzotriazole ester, superior to EDC/HOBt for this substrate.[1][2] |

| Stoichiometry | 1.0 (Acid) : 1.1 (Amine) : 1.2 (HATU) | Slight excess of HATU ensures complete activation of the acid before the amine attacks, minimizing aggregation.[2] |

Experimental Protocols

Protocol A: HATU-Mediated Coupling (Standard)

Best for: Medicinal chemistry, complex amines, and gram-scale synthesis.[1][2]

Reagents:

Step-by-Step Procedure:

-

Activation: Charge a flame-dried round-bottom flask with this compound and anhydrous DMF. Stir until a suspension or clear solution forms.[1][2]

-

Deprotonation: Add DIPEA (2.0 equiv) dropwise.[1][2] The mixture should clarify as the carboxylate and imidazole deprotonate.[2] Stir for 5 minutes at Room Temperature (RT).

-

Active Ester Formation: Add HATU (1.2 equiv) in one portion. The solution often turns yellow/orange.[2] Stir for 15–30 minutes to form the activated At-ester.

-

Amine Addition: Add the Amine partner (1.1 equiv) dissolved in a minimum amount of DMF.[2] Add the remaining DIPEA (1.0 equiv) if the amine was a salt (e.g., HCl salt).[2]

-

Reaction: Stir at RT for 4–16 hours. Monitor by LCMS (Target Mass = Acid MW + Amine MW - 18).[1][2]

-

Workup (Precipitation Method):

-

Alternative Workup (Extraction): If product does not precipitate, dilute with EtOAc, wash with 5% LiCl (aq) (to remove DMF), saturated NaHCO₃, and Brine.[1][2] Dry over Na₂SO₄.[1][2][3]

Protocol B: Acid Chloride Method (Scale-Up)

Best for: Simple amines, cost-sensitive scale-up, or sterically hindered amines.[1][2]

Reagents:

-

Thionyl Chloride (SOCl₂) (5.0 equiv or as solvent)

-

DCM or THF (for the coupling step)[4]

Step-by-Step Procedure:

-

Chlorination: Suspend the carboxylic acid in Thionyl Chloride (neat) or DCM with 5 equiv SOCl₂. Add catalytic DMF.[1][2]

-

Reflux: Heat to reflux (70°C) for 2 hours. The solid should dissolve, indicating formation of the acyl chloride hydrochloride salt.[2]

-

Evaporation: Concentrate in vacuo to dryness to remove excess SOCl₂. Co-evaporate with Toluene (x2) to ensure all traces of acid are removed.[1][2] Note: The product is the acyl chloride HCl salt.

-

Coupling: Suspend the residue in dry DCM or THF. Cool to 0°C.[1][2][4]

-

Addition: Add the Amine (1.1 equiv) and a base scavenger (Et₃N or Pyridine, 3.0 equiv) dropwise.[1][2]

-

Completion: Allow to warm to RT and stir for 2 hours. Quench with water and extract.[1][2][3][4]

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for selecting the correct protocol and purification strategy.

Caption: Decision matrix for amide coupling of benzimidazole-6-carboxylic acid, selecting between HATU activation and Acid Chloride routes based on amine reactivity.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Poor solubility of zwitterion.[1][2] | Switch solvent to NMP or warm DMF to 40°C during activation.[1][2] Ensure 3.0 equiv of base is used to break the internal salt. |

| N-Acylation Side Product | Reaction at benzimidazole NH.[1][2] | While rare with HATU, if observed, use Protocol B . The HCl generated in situ protects the imidazole nitrogen as a salt, directing reaction solely to the acyl chloride.[2] |

| Racemization | (If Amine is Chiral) | Use HATU at 0°C. Avoid EDC/DMAP as DMAP increases racemization risk.[1][2] |

| Emulsion during Workup | DMF presence in organic layer.[1][2][5] | Wash the organic layer with 5% LiCl solution (aqueous) three times.[2] LiCl pulls DMF out of EtOAc/DCM layers effectively.[1][2] |

References

-

Valeur, E., & Bradley, M. (2009).[1][2] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1][2]

-

Montalbetti, C. A., & Falque, V. (2005).[1][2] Amide bond formation and peptide coupling.[1][2][6][7][8] Tetrahedron, 61(46), 10827-10852.[1][2]

-

Joullié, M. M., & Lassen, K. M. (2010).[1][2] Evolution of amide bond formation. Arkivoc, 8, 189-250.[1][2]

-

Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1][2] Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals.[1] Organic Process Research & Development, 20(2), 140-177.[1][2]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. applications.emro.who.int [applications.emro.who.int]

- 3. rsc.org [rsc.org]

- 4. Lab Reporter [fishersci.dk]

- 5. An efficient one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. hepatochem.com [hepatochem.com]

- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Synthesis of Telmisartan and Critical Analogs via 2-Substituted-1H-benzimidazole-6-carboxylic Acid Intermediates

Executive Summary & Strategic Distinction

This application note details the synthesis of the Angiotensin II Receptor Blocker (ARB) Telmisartan , focusing on the critical benzimidazole-6-carboxylic acid intermediate.[1][2][3][4][5]

Critical Scientific Note: Telmisartan structurally necessitates a 2-propyl substituent on the central benzimidazole core. The specific intermediate referenced in the topic, 2-Ethyl-1H-benzimidazole-6-carboxylic acid , is the direct precursor to Ethyl-Telmisartan , a known pharmacopeial impurity (often designated as Impurity A or related analogs in USP/EP monographs).

To provide maximum utility for drug development professionals, this guide presents the Standard Industrial Protocol using the 2-Propyl intermediate for API production, while simultaneously characterizing the 2-Ethyl route for the synthesis of reference standards required for impurity profiling.

Key Chemical Transformations

-

Condensation: Coupling of the 6-carboxylic acid with N-methyl-o-phenylenediamine to form the bis-benzimidazole core.[5]

-

N-Alkylation: Regioselective attachment of the biphenyl moiety.

-

Hydrolysis: Deprotection to yield the final carboxylic acid API.

Retrosynthetic Analysis & Pathway Logic

The synthesis is best approached via a convergent bis-benzimidazole strategy . This route minimizes late-stage handling of the bulky biphenyl system and reduces the formation of regioisomers during alkylation.

Graphviz Pathway Diagram

The following diagram illustrates the parallel pathways for synthesizing the API (Telmisartan) and its Ethyl-Analog using the respective 2-substituted intermediates.

Caption: Parallel synthetic pathways showing the divergence based on the 2-alkyl substituent of the benzimidazole starting material.[2]

Detailed Experimental Protocols

Stage 1: Synthesis of the Bis-Benzimidazole Core

This step constructs the characteristic "double ring" system. The protocol is identical for both the Propyl (API) and Ethyl (Analog) variants, differing only in the starting carboxylic acid.

Reagents:

-

Substrate: 2-Propyl-4-methyl-1H-benzimidazole-6-carboxylic acid (for Telmisartan) OR this compound (for Analog).

-

Condensing Agent: Polyphosphoric Acid (PPA) or Methanesulfonic acid/P2O5.

Protocol:

-

Charge: In a chemically resistant reactor, introduce Polyphosphoric Acid (PPA) (10 vol eq relative to substrate). Heat to 85°C to lower viscosity.

-

Addition: Add the Benzimidazole-6-carboxylic acid (1.0 eq) slowly to the stirred PPA. Ensure complete dispersion.

-

Condensation: Add N-Methyl-o-phenylenediamine dihydrochloride (1.1 eq) in portions over 30 minutes.

-

Process Control: Exothermic reaction. Maintain internal temperature between 90–100°C.

-

-

Cyclization: Ramp temperature to 150°C and stir for 4–6 hours.

-

Quench: Cool reaction mass to 80°C. Slowly pour into ice-water (20 vol) with vigorous stirring.

-

Neutralization: Adjust pH to 9.0–10.0 using aqueous Ammonia (25%).

-

Isolation: Filter the precipitated Bis-Benzimidazole solid. Wash with water until neutral pH.[9]

-

Purification: Recrystallize from Methanol/Water to remove unreacted diamine (dark color).

Yield Expectation: 75–85% Critical Quality Attribute (CQA): Absence of mono-amide intermediate (monitored by HPLC).

Stage 2: Regioselective N-Alkylation

This is the most sensitive step. The bis-benzimidazole has multiple nitrogen sites, but alkylation must occur at the specific N-position on the central ring.

Reagents:

-

Alkylating Agent: 4'-(Bromomethyl)-2-biphenylcarbonitrile (1.05 eq).

-

Base: Potassium Hydroxide (KOH) or Potassium tert-butoxide (KOtBu).

-

Solvent: DMF or DMSO (High solubility required).

Protocol:

-

Dissolution: Dissolve Bis-Benzimidazole (1.0 eq) in DMF (5 vol) under Nitrogen atmosphere.

-

Deprotonation: Cool to 0–5°C. Add KOH (powdered, 2.5 eq). Stir for 1 hour.

-

Note: The solution will darken as the anion forms.

-

-

Coupling: Add a solution of 4'-(Bromomethyl)-2-biphenylcarbonitrile in DMF dropwise. Maintain temperature <10°C to minimize regioisomeric impurities.

-

Reaction: Allow to warm to 20–25°C and stir for 3–5 hours.

-